N-(1,2,3,4-Tetrahydroacridin-9-YL)hexanamide
Description
The molecule features a hexanamide chain (a six-carbon aliphatic group terminated by an amide) linked to the 9-position of the tetrahydroacridine core. This design enhances lipophilicity and may improve blood-brain barrier permeability, making it relevant for central nervous system (CNS) targets like acetylcholinesterase (AChE) and amyloid-beta (Aβ) aggregation .
Properties
CAS No. |
134315-07-4 |
|---|---|
Molecular Formula |
C19H24N2O |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
N-(1,2,3,4-tetrahydroacridin-9-yl)hexanamide |
InChI |
InChI=1S/C19H24N2O/c1-2-3-4-13-18(22)21-19-14-9-5-7-11-16(14)20-17-12-8-6-10-15(17)19/h5,7,9,11H,2-4,6,8,10,12-13H2,1H3,(H,20,21,22) |
InChI Key |
XHMFPTPGFLNIBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC1=C2CCCCC2=NC3=CC=CC=C31 |
Origin of Product |
United States |
Preparation Methods
Activation of Hexanoic Acid via Thionyl Chloride
The most widely documented method involves converting hexanoic acid to hexanoyl chloride using thionyl chloride (SOCl₂). In a 250 mL three-necked flask, 11.6 g (0.1 mol) of hexanoic acid is dissolved in 100 mL of toluene. Thionyl chloride (17.9 g, 0.15 mol) is added dropwise under reflux for 3 hours. The reaction mixture is then concentrated under reduced pressure to remove excess SOCl₂ and toluene, yielding hexanoyl chloride as a pale yellow oily liquid (97.8% yield).
Subsequent coupling with 1,2,3,4-tetrahydroacridin-9-amine proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Equimolar amounts of hexanoyl chloride and the amine are stirred at 0–5°C for 30 minutes, followed by gradual warming to room temperature. Triethylamine (TEA) is often employed as a base to neutralize HCl byproducts.
Key Parameters:
- Solvent: Toluene or DCM
- Temperature: Reflux (110°C for toluene)
- Purification: Column chromatography (silica gel, ethyl acetate/hexane)
Carbodiimide-Mediated Coupling
An alternative approach utilizes coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Hexanoic acid (0.1 mol) is activated with DCC (0.12 mol) in DCM at 0°C for 1 hour. 1,2,3,4-Tetrahydroacridin-9-amine (0.1 mol) and 4-dimethylaminopyridine (DMAP, catalytic) are added, and the mixture is stirred at room temperature for 12–24 hours. The precipitated dicyclohexylurea is filtered, and the crude product is purified via recrystallization (ethanol/water).
Advantages:
- Avoids handling corrosive SOCl₂
- Higher functional group tolerance
Limitations:
- Lower yields (~75–85%) compared to acid chloride route
- Requires rigorous removal of urea byproducts
Mechanistic Insights
Acid Chloride Formation
Thionyl chloride reacts with hexanoic acid to form hexanoyl chloride via nucleophilic acyl substitution. The mechanism proceeds through a tetrahedral intermediate, with SOCl₂ acting as both a chlorinating agent and a Lewis acid catalyst:
$$
\text{CH}3(\text{CH}2)4\text{COOH} + \text{SOCl}2 \rightarrow \text{CH}3(\text{CH}2)4\text{COCl} + \text{SO}2 + \text{HCl}
$$
Excess SOCl₂ ensures complete conversion, while toluene facilitates azeotropic removal of HCl.
Amide Bond Formation
The nucleophilic amine attacks the electrophilic carbonyl carbon of hexanoyl chloride, displacing chloride and forming the amide bond. TEA scavenges HCl, shifting equilibrium toward product formation:
$$
\text{Hexanoyl chloride} + \text{Tetrahydroacridinamine} \xrightarrow{\text{TEA}} \text{N-(1,2,3,4-Tetrahydroacridin-9-YL)hexanamide} + \text{HCl}
$$
Optimization Strategies
Solvent Selection
Stoichiometry and Reaction Time
Purification Techniques
- Column chromatography: Ethyl acetate/hexane (3:7) achieves >95% purity.
- Recrystallization: Ethanol/water (7:3) yields crystalline product with 90–92% recovery.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
- HPLC (C18 column, acetonitrile/water 70:30): Retention time = 6.8 min; purity ≥98%.
Comparative Analysis of Methods
| Parameter | Thionyl Chloride Method | Carbodiimide Method |
|---|---|---|
| Yield | 97.8% | 75–85% |
| Reaction Time | 3–6 hours | 12–24 hours |
| Byproduct Management | HCl gas, SO₂ | Urea precipitation |
| Scalability | High | Moderate |
Challenges and Solutions
Moisture Sensitivity
Hexanoyl chloride is hygroscopic, necessitating anhydrous conditions. Solutions include:
Amine Reactivity
The tetrahydroacridine amine exhibits moderate nucleophilicity due to aromatic conjugation. Pre-activation with TEA or using HATU as a coupling agent improves reaction rates.
Industrial-Scale Considerations
Pilot-scale synthesis (1 kg batch) employs continuous-flow reactors for SOCl₂ reactions, reducing hazardous exposure. In-line IR monitoring ensures real-time analysis of acid chloride formation.
Chemical Reactions Analysis
N-(1,2,3,4-Tetrahydroacridin-9-YL)hexanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into its amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acridine nitrogen atom. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its interactions with biological macromolecules such as DNA and proteins.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1,2,3,4-Tetrahydroacridin-9-YL)hexanamide involves its interaction with multiple molecular targets. It inhibits acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, thereby increasing the levels of this neurotransmitter in the brain. Additionally, it inhibits glycogen synthase kinase 3 beta, which is involved in the regulation of various cellular processes, including those related to neurodegeneration .
Comparison with Similar Compounds
Key Characteristics :
- Synthesis : Prepared via nucleophilic substitution or amide coupling reactions, as seen in related tetrahydroacridine hybrids (e.g., Ugi adducts and tacrine-triazole derivatives) .
- Biological Activity : Demonstrates dual inhibitory effects on AChE (IC₅₀ = 0.57 μM) and Aβ aggregation (61.3% inhibition in SH-SY5Y cells) .
Structural and Functional Analogues
The following table summarizes key tetrahydroacridine derivatives and their properties:
Key Comparative Insights
Potency and Selectivity
- The target compound exhibits comparable AChE inhibition to tacrine-triazole hybrids (e.g., 5l: IC₅₀ = 0.521 μM) but with the added benefit of Aβ aggregation inhibition , a feature absent in many analogues .
- Tacrine-cinnamic acid hybrids (e.g., compound 25) prioritize substituent-driven selectivity (e.g., trifluoromethyl groups for enhanced binding) but lack Aβ activity .
Physicochemical Properties
- The hexanamide chain in the target compound likely improves solubility over shorter-chain derivatives (e.g., propargyl-tacrines in ), which may suffer from excessive hydrophobicity .
- LP-12 , a hexanamide-linked dopamine receptor ligand, has a higher XlogP (6.1), suggesting the target compound’s structure optimizes lipophilicity for CNS penetration without compromising solubility .
Biological Activity
N-(1,2,3,4-Tetrahydroacridin-9-YL)hexanamide is a compound of significant interest due to its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in inhibiting key enzymes, and its neuroprotective properties.
This compound is structurally related to tacrine, a well-known acetylcholinesterase (AChE) inhibitor. The compound's mechanism primarily involves the inhibition of AChE and butyrylcholinesterase (BuChE), which are crucial for the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, the compound potentially increases acetylcholine levels in the brain, thereby enhancing cholinergic transmission.
Acetylcholinesterase (AChE) Inhibition
The ability of this compound to inhibit AChE has been evaluated through various studies. The compound demonstrated promising inhibitory activity with an IC50 value comparable to or better than tacrine.
The data suggests that modifications to the tetrahydroacridine structure can enhance AChE inhibitory potency.
Butyrylcholinesterase (BuChE) Inhibition
In addition to AChE inhibition, studies have indicated that this compound also exhibits activity against BuChE:
This dual inhibition may contribute to its therapeutic potential in AD treatment by addressing both cholinergic deficits.
Neuroprotective Properties
Research has highlighted the neuroprotective effects of this compound against oxidative stress and amyloid beta (Aβ) aggregation:
- Oxidative Stress : The compound has shown moderate protective effects on neuroblastoma cells subjected to oxidative stress induced by Aβ and hydrogen peroxide (H2O2), suggesting a role in mitigating cellular damage associated with AD .
- Aβ Aggregation : Inhibition of Aβ aggregation is critical for AD therapy. This compound demonstrated significant inhibition of Aβ aggregation in vitro .
Case Studies and Clinical Implications
Several studies have investigated the pharmacological profiles of tetrahydroacridine derivatives in preclinical models:
- In Vivo Studies : In scopolamine-treated ICR mice models, compounds similar to this compound exhibited improved cognitive function and reduced memory deficits .
- Safety Profile : Toxicity assessments indicate that modifications to the tetrahydroacridine structure can reduce hepatotoxicity compared to tacrine while maintaining efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
